molecular formula C26H26BrN3OS B2824213 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide CAS No. 392320-41-1

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide

Cat. No. B2824213
CAS RN: 392320-41-1
M. Wt: 508.48
InChI Key: BZFNHWQUOIXLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide, also known as ABA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ABA is a potent inhibitor of the protein-protein interaction between the transcription factor, CREB-binding protein (CBP), and the histone acetyltransferase, p300. This interaction is critical for the regulation of gene expression, and the inhibition of this interaction by ABA has been shown to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Applications in Biomedical Research

Benzofuran Derivatives: Benzofuran compounds, including our compound of interest, exhibit extensive biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Researchers worldwide recognize their potential as natural drug lead compounds. Recent discoveries suggest benzofuran derivatives could be used in developing therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents.

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3OS/c27-22-9-5-4-8-21(22)23(31)30(16-17-6-2-1-3-7-17)25-29-28-24(32-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFNHWQUOIXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide

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